Lenalidomide-PEG1-propargyl is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with polyethylene glycol (PEG) and a propargyl group. This combination enhances the solubility and stability of lenalidomide while introducing reactive functionalities that facilitate further chemical modifications. The compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and targeted drug delivery.
Lenalidomide is classified as an immunomodulatory agent with anti-tumor properties, primarily used in treating multiple myeloma and other hematological malignancies. The addition of the PEG1 linker and propargyl group allows for improved pharmacokinetic properties and potential applications in bioconjugation and targeted therapy .
The synthesis of lenalidomide-PEG1-propargyl involves several key steps:
Industrial production typically follows these synthetic routes but emphasizes optimizing conditions for yield and purity while adhering to green chemistry principles to minimize environmental impact .
The molecular structure of lenalidomide-PEG1-propargyl can be described as follows:
The compound's molecular formula includes elements such as carbon, hydrogen, nitrogen, and oxygen, reflecting its complex structure designed for enhanced therapeutic applications .
Lenalidomide-PEG1-propargyl can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications.
Lenalidomide-PEG1-propargyl exerts its effects through multiple mechanisms:
These mechanisms make it a promising candidate for targeted therapies in oncology.
Lenalidomide-PEG1-propargyl has diverse applications in scientific research:
The unique combination of lenalidomide's therapeutic properties with enhanced solubility from PEG positions this compound as a valuable tool in both research and therapeutic contexts.
Lenalidomide and its derivatives exert therapeutic effects through a novel pharmacological mechanism: the selective modulation of the CRL4CRBN E3 ubiquitin ligase complex. Structural analyses reveal that lenalidomide derivatives bind within a hydrophobic tri-tryptophan pocket in the thalidomide-binding domain (TBD) of cereblon (CRBN), the substrate adaptor component of this ubiquitin ligase complex [1] [4]. The glutarimide moiety of lenalidomide anchors the compound to CRBN through β-sheet hydrogen bonding interactions with residues His378 and Trp382, while the isoindolinone ring projects into solvent-exposed regions, creating a new protein interaction surface [2] [9]. This drug-induced neomorphic interface enables the recruitment of specific protein substrates that are not normally recognized by CRBN under physiological conditions.
The structural alteration induced by lenalidomide binding facilitates recruitment of disease-relevant substrates. In multiple myeloma cells, lenalidomide-bound CRBN specifically recognizes zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), leading to their polyubiquitination and proteasomal degradation [1] [4]. This occurs through recognition of a specific β-hairpin loop structure within these proteins containing a conserved glycine residue. Similarly, in del(5q) myelodysplastic syndrome, lenalidomide binding enables CRBN to recruit casein kinase 1α (CK1α), a protein encoded within the commonly deleted chromosomal region [1] [9]. The structural basis for this differential substrate recruitment lies in subtle variations in the drug's solvent-exposed moieties that alter the precise molecular surface presented by the CRBN-drug complex.
Table 1: Key CRBN Substrates Recruited by Lenalidomide Derivatives
| Substrate Protein | Biological Function | Therapeutic Context | Degradation Outcome |
|---|---|---|---|
| IKZF1 (Ikaros) | Zinc finger transcription factor | Multiple myeloma | Cell death via IRF4/MYC network disruption |
| IKZF3 (Aiolos) | Zinc finger transcription factor | Multiple myeloma & CLL | Immunomodulation via IL-2 upregulation |
| CK1α | Casein kinase 1 | del(5q) MDS | Selective elimination of haploinsufficient cells |
| eIF3i | Translation initiation factor | Anti-angiogenic effects | Sequestration without degradation |
Recent research has identified additional CRBN interactors beyond classical degradation substrates. Eukaryotic translation initiation factor 3 subunit i (eIF3i) forms a stable ternary complex with lenalidomide-bound CRBN but is not ubiquitinated or degraded [5]. Structural investigations revealed that eIF3i interacts with the drug-bound CRBN surface through cysteine residues (C120) located on the loop of its WD40 domain, leading to functional sequestration rather than degradation. This represents a novel mechanism of action distinct from targeted protein degradation, expanding the potential therapeutic applications of lenalidomide analogs.
The development of proteolysis-targeting chimeras (PROTACs) has emerged as a revolutionary approach in targeted protein degradation therapeutics. PROTACs are heterobifunctional molecules consisting of three key components: an E3 ubiquitin ligase ligand, a target protein-binding ligand, and a connecting linker. Lenalidomide-PEG1-propargyl represents a strategically functionalized E3 ligase ligand designed for efficient incorporation into PROTAC structures through bioorthogonal click chemistry methodologies [3] [6].
The terminal propargyl group (-C≡CH) serves as a versatile chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier click chemistry reaction in chemical biology. This alkyne functionality enables rapid, selective, and high-yielding conjugation to azide-containing molecules under mild reaction conditions, forming stable 1,4-disubstituted 1,2,3-triazole linkages [6]. The strategic incorporation of this click-compatible moiety addresses a significant synthetic challenge in PROTAC development – the efficient assembly of complex heterobifunctional molecules while preserving the critical spatial orientation required for productive ternary complex formation.
The chemical architecture of lenalidomide-PEG1-propargyl consists of three distinct regions: (1) the lenalidomide pharmacophore that binds CRBN with high affinity, (2) a polyethylene glycol (PEG) spacer that provides hydrophilicity and conformational flexibility, and (3) the terminal propargyl group for covalent modification [3]. This design preserves the critical glutarimide ring necessary for CRBN binding while derivatizing the solvent-exposed isoindolinone moiety. The molecular weight of the compound is 419.3 g/mol, with a chemical formula of C₁₇H₂₂N₄O₄·2HCl, and it demonstrates ≥95% purity by HPLC analysis [3].
Table 2: Comparison of PROTAC Linker Functionalization Approaches
| Functional Group | Conjugation Chemistry | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Propargyl | CuAAC with azides | Copper catalyst, ambient temperature | High reaction yield, bioorthogonality | Potential copper cytotoxicity |
| Azide | SPAAC with cyclooctynes | Copper-free, physiological conditions | Avoids metal catalysts, in vivo compatibility | Slower reaction kinetics |
| Amine | Amide coupling | Carbodiimide reagents | Robust chemistry, widely applicable | Potential racemization issues |
| Aminooxy | Oxime ligation | Aniline catalyst, acidic pH | Chemoselective for carbonyls | Limited application scope |
The propargyl functionalization strategy enables modular PROTAC assembly through both solution-phase and solid-phase synthesis approaches. This versatility facilitates rapid structure-activity relationship studies by allowing combinatorial variation of warhead components without re-engineering the entire synthetic pathway. Additionally, the terminal alkyne serves as a useful handle for bioconjugation to fluorescent tags or affinity probes, enabling cellular trafficking studies and target engagement assays for PROTAC molecules derived from this scaffold [3] [7].
The polyethylene glycol (PEG) spacer in lenalidomide-PEG1-propargyl plays a critical role in determining the physicochemical and biological properties of resulting PROTAC molecules. Linker design represents a key optimization parameter in targeted protein degradation systems, as it influences molecular geometry, solubility, cell permeability, and ultimately the efficiency of ternary complex formation between the PROTAC, target protein, and E3 ligase [5] [10].
The PEG1 linker in this specific compound consists of a short ethylene glycol chain (-CH₂CH₂O-) that provides limited flexibility while maintaining a compact molecular architecture. This minimal linker length (approximately 7 atoms from CRBN ligand to functional group) is particularly advantageous for recruiting targets with binding interfaces close to the CRBN surface. The ether oxygen atoms within the PEG spacer confer improved hydrophilicity compared to alkyl chains, mitigating the lipophilicity often associated with PROTAC molecules and enhancing aqueous solubility [3] [10]. This hydrophilicity is quantified by the compound's molecular weight distribution and polarity, with the PEG spacer contributing to an optimal logP value that balances membrane permeability and solubility.
Research comparing linker lengths has revealed significant structure-activity relationships in CRBN-based PROTACs. While PEG1 provides minimal spacing, longer PEG chains (PEG2-PEG4) offer greater flexibility and reach, potentially enabling the recruitment of more sterically challenging targets [5]. However, increased linker length may also reduce degradation efficiency due to greater conformational entropy costs during ternary complex formation. Studies with covalent lenalidomide probes demonstrated that PEG1 linkers effectively positioned electrophilic warheads for covalent modification of eIF3i at cysteine 120, confirming the appropriate spatial positioning achievable with this compact linker [5].
Table 3: Impact of PEG Linker Length on PROTAC Properties
| Linker Length | Approximate Length (Å) | Hydrophilicity Contribution | Ternary Complex Stability | Optimal Application Context |
|---|---|---|---|---|
| PEG1 | 7-10 | Moderate | High for proximal targets | Substrates with adjacent binding interfaces |
| PEG2 | 12-15 | High | Moderate | Targets requiring intermediate flexibility |
| PEG3 | 17-20 | Very high | Variable | Larger targets with buried epitopes |
| PEG4 | 22-25 | Very high | Lower | Specialized applications requiring maximum reach |
The PEG linker also influences the pharmacokinetic properties of PROTAC molecules derived from lenalidomide-PEG1-propargyl. While PEGylation typically reduces cellular permeability, the minimal PEG1 unit in this compound maintains adequate membrane transit while providing sufficient polarity to prevent excessive aggregation or precipitation. This balance is particularly important for achieving the optimal drug-like properties necessary for in vitro and in vivo applications [5] [10]. Additionally, the electron-rich oxygen atoms within the PEG spacer may participate in water-mediated hydrogen bonding networks, potentially stabilizing the ternary complex through solvent-bridging interactions.
Recent biochemical investigations using AlphaScreen technology demonstrated that PROTACs incorporating the PEG1 linker from lenalidomide-PEG1-propargyl form stable ternary complexes with CRBN and target proteins. Quantitative analysis revealed dissociation constants in the low micromolar range, indicating favorable cooperative binding despite the compact linker architecture [5]. These findings underscore the importance of rational linker design in PROTAC development and validate the molecular architecture implemented in lenalidomide-PEG1-propargyl for chemical biology applications.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7